molecular formula C16H14Cl2N4O B3906408 2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

Cat. No.: B3906408
M. Wt: 349.2 g/mol
InChI Key: BSGFYRCXTXZCEC-AWQFTUOYSA-N
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Description

The compound “2-cyano-N’-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide” is a chemical compound that is likely to be a derivative of cyanoacetohydrazide . It is expected to be a highly reactive compound, where the active methylene group can take part in condensation reactions .


Synthesis Analysis

The synthesis of such compounds often involves reactions with different nucleophilic reagents, such as hydrazine hydrate, p-chlorobenzaldehyde, and salicylaldehyde, to give the condensation products . In addition, an arylidene malononitrile can be reacted with different nitrogen nucleophiles, such as hydrazine hydrate, thiocarbohydrazide, and cyanoacetohydrazide, to afford the hydrazine, hydrazone, and pyridin-2-one derivatives, respectively .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The InChI code provided in one of the search results can be used to generate a detailed molecular structure .


Chemical Reactions Analysis

The active methylene group in the compound can take part in condensation reactions . Also, the carbonyl and cyano groups are suitably situated to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

The compound is likely to be a powder at room temperature .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The compound and its derivatives could be explored for their potential biological activities. Given the compound’s reactivity, it could be used to synthesize a variety of heterocyclic compounds, which could be tested for various biological activities .

Properties

IUPAC Name

2-cyano-N-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O/c1-10-5-12(9-20-21-16(23)3-4-19)11(2)22(10)15-7-13(17)6-14(18)8-15/h5-9H,3H2,1-2H3,(H,21,23)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGFYRCXTXZCEC-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
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2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
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2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
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2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
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2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
Reactant of Route 6
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2-cyano-N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

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